Lipophilicity (cLogP) Differentiates 2,5-Dichloro from 2,4-Dichloro and 4-Chloro Analogs
The calculated partition coefficient (cLogP) for 3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-amine is 2.38, compared to 2.38 for the 2,4-dichloro isomer and 1.92 for the 4-chloro analog . While the dichloro isomers share identical cLogP values, the distinct spatial arrangement of chlorine atoms in the 2,5- versus 2,4- pattern is known to affect molecular recognition by hydrophobic protein pockets, as demonstrated in structure-activity relationship (SAR) studies of oxadiazole-based inhibitors [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.38 (predicted) |
| Comparator Or Baseline | 3-(2,4-Dichlorophenyl) analog: 2.38 (predicted); 3-(4-Chlorophenyl) analog: 1.92 (predicted) |
| Quantified Difference | Difference vs 4-chloro: +0.46 log units (~2.9-fold increase in partition coefficient) |
| Conditions | Predicted using ChemAxon software, standard protocol for neutral species |
Why This Matters
The 2.38 cLogP value of the 2,5-dichloro compound places it in an optimal range for passive membrane permeability (cLogP 1-3), while its unique steric profile may offer superior selectivity over regioisomers in hydrophobic binding pockets.
- [1] Meanwell NA. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chem Res Toxicol. 2011;24(9):1420-1456. View Source
